molecular formula C22H30N4O4 B2714257 N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1031992-84-3

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2714257
CAS No.: 1031992-84-3
M. Wt: 414.506
InChI Key: RHQPDVYOFCWQPQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine core, a common pharmacophore in many biologically active compounds, which is functionalized with a 4-methylpiperidine group. This structural motif is frequently found in molecules designed to target enzyme active sites, particularly kinases, suggesting potential application as a protein kinase inhibitor . Research into analogous compounds has shown that such molecules can be investigated for a range of therapeutic areas, including oncology and neurodegenerative diseases . The 2,3-dimethoxybenzyl group further enhances its research utility, as similar aryl and alkoxy substituents are often employed to modulate the compound's bioavailability and binding affinity . The mechanism of action for this compound is presumed to involve targeted protein inhibition, potentially impacting specific signaling pathways relevant to cell proliferation or survival. This makes it a valuable chemical tool for probing disease mechanisms in vitro. As with all research chemicals, this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-15-8-10-26(11-9-15)22-24-16(2)12-20(25-22)30-14-19(27)23-13-17-6-5-7-18(28-3)21(17)29-4/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQPDVYOFCWQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

N 2 3 dimethoxybenzyl 2 6 methyl 2 4 methylpiperidin 1 yl pyrimidin 4 yl oxy acetamide\text{N 2 3 dimethoxybenzyl 2 6 methyl 2 4 methylpiperidin 1 yl pyrimidin 4 yl oxy acetamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Specifically, the pyrimidine moiety is known to interact with kinases and other proteins implicated in cellular signaling.

Research has indicated that compounds with similar structures exhibit significant activity against targets such as the p38 MAP kinase and AKT pathways, which are crucial in inflammation and cancer progression .

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit tumor growth by modulating key signaling pathways. For instance, compounds with a similar structural backbone have demonstrated potent anti-inflammatory and antitumor activities through inhibition of BRAF(V600E) and EGFR pathways .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. It has been suggested that it can enhance immune responses by influencing cytokine production. In vitro studies revealed that certain analogs could significantly reduce the production of pro-inflammatory cytokines in macrophages .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits a dose-dependent inhibition of cell proliferation in various cancer cell lines. For example, one study reported an IC50 value in the low micromolar range against specific cancer types, indicating strong antitumor potential .

Animal Models

Animal studies further corroborate the in vitro findings. In a rat model of induced arthritis, compounds derived from this scaffold showed significant reductions in inflammatory markers and joint swelling when administered orally . The pharmacokinetic profile indicated high oral bioavailability (>90%), suggesting potential for therapeutic use in humans .

Comparative Biological Activity Table

Compound Target IC50 (µM) Bioavailability Effect
This compoundp38 MAPK0.5>90%Antitumor and anti-inflammatory
Similar Compound ABRAF(V600E)0.0285%Antitumor
Similar Compound BEGFR0.180%Antitumor

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a dimethoxybenzyl group and a pyrimidine derivative. The molecular formula is C34H40N6O6C_{34}H_{40}N_{6}O_{6} with a molecular weight of 628.7 g/mol . Its unique structure contributes to its bioactivity and potential applications in medicinal chemistry.

Anticancer Activity

Research has shown that compounds similar to N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their efficacy against various cancer cell lines, including HepG2 and MDA-MB-231. These compounds induce apoptosis and inhibit tumor growth without notable toxicity to major organs .

Neurological Disorders

The compound's structural features suggest potential utility in treating neurological disorders. Compounds with similar piperidine and pyrimidine moieties have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could benefit conditions like Alzheimer's disease or Parkinson's disease .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound possess antimicrobial activity against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting a role in developing new antibiotics or antimicrobial agents .

Drug Development

The compound's unique structure makes it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design novel therapeutics, especially in oncology and neurology. The pharmaceutical industry is increasingly focusing on compounds with multi-target profiles to enhance therapeutic efficacy .

Nanotechnology Integration

Recent advancements in phenolic-enabled nanotechnology highlight the potential for integrating this compound into nanoparticle systems for targeted drug delivery. The versatility of phenolic compounds allows for the engineering of nanoparticles that can encapsulate drugs, improving bioavailability and reducing side effects .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that specific modifications to the structure of this compound resulted in enhanced cytotoxicity against cancer cell lines. The findings indicated an IC50 value of 2.57 µM against HepG2 cells, showcasing its potential as a lead compound in anticancer drug discovery .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, derivatives were tested for their ability to inhibit neuroinflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential application in neurodegenerative disease management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamide Analogs

(a) N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Molecular Formula : C₁₉H₂₃ClN₄O₂
  • Key Differences :
    • Replaces the 2,3-dimethoxybenzyl group with a 3-chloro-2-methylphenyl substituent.
    • Uses piperidine (unsubstituted) instead of 4-methylpiperidine on the pyrimidine ring.
  • Piperidine’s lower steric hindrance compared to 4-methylpiperidine could affect target binding kinetics .
(b) N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
  • Molecular Formula : C₁₈H₂₀ClN₄O₂
  • Key Differences :
    • Substitutes the benzyl group with a 4-chlorophenyl and replaces 4-methylpiperidine with pyrrolidine.
  • Implications :
    • Pyrrolidine’s smaller ring size and higher basicity may alter metabolic stability and solubility .
    • The 4-chlorophenyl group could increase halogen-bonding interactions in hydrophobic pockets .
(c) Compounds 5, 6, and 7 from

These analogs feature pyrimidine cores linked to isoindolin-4-yl acetamide groups with varying substituents:

  • Compound 5: Incorporates a benzo[d][1,3]dioxol-5-ylamino group.
  • Compound 7: Uses a 4-methoxyphenylamino group.
  • Implications: The benzo[d][1,3]dioxole group in Compound 5 may improve CNS penetration due to increased lipophilicity.

Piperidine/Piperazine-Containing Analogs

(a) N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide
  • Key Features: Contains a phenoxy linker and a 4-methylpiperazine substituent.
  • Implications: The phenoxy group increases rigidity, which may restrict conformational flexibility compared to the pyrimidin-4-yloxy group in the target compound. 4-Methylpiperazine’s higher basicity could improve solubility in acidic environments .

Imidazo[1,2-a]pyridine Acetamides ()

  • Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide
  • Key Differences : Replaces the pyrimidine ring with an imidazo[1,2-a]pyridine core.
  • Implications :
    • The fused imidazole-pyridine system may enhance aromatic stacking but reduce hydrogen-bonding capacity compared to pyrimidine derivatives .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Mass Notable Properties
Target Compound Pyrimidin-4-yloxy 2,3-Dimethoxybenzyl, 4-methylpiperidine 414.506 High lipophilicity, moderate steric hindrance
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidin-4-yloxy 3-Chloro-2-methylphenyl, piperidine 374.87 Enhanced halogen interactions
Compound 5 () Pyrimidin-4-ylamino Benzo[d][1,3]dioxol-5-yl, isoindolin-4-yl ~550 (estimated) CNS-penetrant design
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide Pyrimidin-2-ylphenoxy 4-Methylpiperazine, isopropyl ~480 (estimated) Improved solubility in acidic media

Research Findings and Implications

  • 4-Methylpiperidine may confer metabolic stability over unsubstituted piperidine or pyrrolidine analogs .
  • Limitations :
    • Higher molecular mass (~414) compared to simpler analogs (e.g., 374.87 in ) may reduce oral bioavailability.
  • Synthetic Considerations :
    • Nucleophilic substitution or coupling reactions (e.g., using Cs₂CO₃ in DMF as in ) are likely critical steps in its synthesis.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, and how can intermediates be optimized?

Methodological Answer:
The synthesis of pyrimidinyloxy acetamide derivatives typically involves nucleophilic substitution and condensation reactions. For example, analogous compounds (e.g., pyrimidin-4-yloxy acetamides) are synthesized via:

  • Step 1: Alkylation of pyrimidine derivatives (e.g., 6-methyl-2-methylthiopyrimidin-4-ol) with chloroacetamide intermediates under anhydrous conditions (e.g., dry benzene or dioxane) .
  • Step 2: Substitution of the methylthio group with 4-methylpiperidine using catalytic conditions (e.g., alkaline media or transition-metal catalysts).
  • Step 3: Condensation with 2,3-dimethoxybenzylamine via carbodiimide-mediated coupling (e.g., DCC or EDC) to form the final acetamide.
    Intermediate Optimization:
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., methylthio-pyrimidine precursors). Adjust solvent polarity (e.g., methanol/water gradients) for recrystallization to improve purity .

Basic Question: Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
A combination of orthogonal techniques is required:

  • IR Spectroscopy: Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, pyrimidine ring vibrations at ~1550–1600 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Assign methoxy protons (δ 3.7–3.9 ppm), pyrimidine protons (δ 6.5–8.0 ppm), and piperidine methyl groups (δ 1.2–1.4 ppm).
    • ¹³C NMR: Confirm acetamide carbonyl (δ ~170 ppm) and pyrimidine carbons (δ ~150–160 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., loss of 4-methylpiperidine moiety).
    Cross-Validation: Use X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in stereochemistry .

Advanced Question: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Methodological Answer:
Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotameric equilibria in the acetamide group) or crystallographic disorder. To resolve:

  • Variable-Temperature NMR: Perform experiments at low temperatures (−40°C) to slow conformational exchange and simplify splitting .
  • DFT Calculations: Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • X-ray Diffraction: Obtain single-crystal structures to unambiguously assign bond geometries and confirm piperidine chair conformations .

Advanced Question: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting pyrimidinyloxy acetamides?

Methodological Answer:
SAR studies should focus on:

  • Core Modifications: Replace 4-methylpiperidine with other heterocycles (e.g., morpholine, piperazine) to assess steric/electronic effects on target binding .
  • Substituent Screening: Systematically vary methoxy groups on the benzyl moiety to study hydrophobic interactions (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy derivatives) .
  • Biological Assays: Use enzyme inhibition assays (e.g., cholinesterase or kinase targets) with IC₅₀ determinations. Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Advanced Question: How can stability studies be designed to evaluate the compound under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS and identify hydrolytic products (e.g., cleavage of the acetamide bond in acidic conditions) .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. Store samples at 40°C/75% RH for accelerated stability testing .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products (e.g., nitroso derivatives) using LC-TOF .

Advanced Question: What computational approaches are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields. Analyze hydrogen-bonding networks and residence times .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions (e.g., charge transfer in the pyrimidine ring) at binding sites .
  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger Phase) to identify critical features (e.g., hydrogen bond acceptors in the pyrimidine core) .

Advanced Question: How can researchers address low yields in the final condensation step of the synthesis?

Methodological Answer:

  • Catalyst Screening: Test coupling agents (e.g., HATU vs. EDCI) to improve efficiency. Add DMAP as a nucleophilic catalyst .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

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